rsc133

Overview

Description

Preparation Methods

Background and Significance of RSC133

This compound emerged from efforts to improve somatic cell reprogramming into induced pluripotent stem cells (iPSCs). Korean researchers identified its role as a "pluripotency booster," significantly enhancing reprogramming efficiency by modulating epigenetic barriers . Unlike traditional agents like valproic acid (VPA) or 5-azacytidine, this compound combines HDAC and DNMT inhibition, enabling synergistic reactivation of pluripotency genes. Its discovery addressed limitations in low survival rates and incomplete reprogramming observed in livestock and human cells .

Structural and Mechanistic Insights

While the exact structure of this compound remains undisclosed, its functional profile suggests a hybrid scaffold integrating features of known HDAC and DNMT inhibitors. For example:

-

HDAC inhibition : Likely incorporates a zinc-binding group (e.g., hydroxamate) and a hydrophobic cap for enzyme interaction.

-

DNMT inhibition : May include cytidine analogs or non-nucleoside motifs to block methyl group transfer.

Comparative studies with analogs like trichostatin A (TSA) and RG108 indicate that this compound’s efficacy stems from balanced inhibition kinetics, preventing off-target effects while maintaining pluripotency factor expression .

Plausible Synthetic Routes for this compound

Although explicit synthetic data are unavailable, the following methodologies are inferred from related epigenetic modulator syntheses:

Chiral Resolution and Asymmetric Synthesis

Patents for structurally complex epigenetic inhibitors (e.g., AR-13324) highlight the use of chiral auxiliaries and asymmetric catalysis . For this compound:

-

Core structure assembly : A cyclopentyl or aromatic backbone could be functionalized with HDAC/DNMT-targeting groups.

-

Chiral induction : CBS reduction or enzymatic resolution might ensure stereochemical purity, critical for target engagement .

-

Coupling reactions : Mitsunobu or Ullmann-type couplings could integrate heterocyclic moieties (e.g., pyrazole or morpholine) .

Key Reaction Conditions

-

Temperature control : Low-temperature steps (-78°C to 0°C) to stabilize intermediates .

-

Catalysts : Palladium or copper catalysts for cross-coupling, as seen in ruxolitinib intermediate synthesis .

-

Purification : Chromatography or recrystallization to achieve >98% purity, ensuring pharmacological efficacy .

| Compound | Plasma Half-Life (h) | Bioavailability (%) | Key Metabolites |

|---|---|---|---|

| VPA | 9–16 | 80–100 | Glucuronide conjugates |

| 5-Azacytidine | 0.5–1.5 | 15–20 | Deamination products |

| This compound* | ~12 (inferred) | 50–70 (estimated) | N/A |

*Inferred from in vitro stability assays .

Challenges in Scalable Synthesis

-

Epimerization risks : Labile stereocenters may require protective group strategies or flow chemistry .

-

Toxicity mitigation : Structural optimization to reduce off-target effects on tumor suppressor pathways .

-

Cost-efficiency : High catalyst loads (e.g., Pd/C) in nitro group reductions necessitate alternative methods .

Chemical Reactions Analysis

Types of Reactions

RSC133 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be used to modify the functional groups on the indole core.

Substitution: Substitution reactions are commonly employed to introduce different functional groups, enhancing the compound’s biological activity.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Substitution reactions often involve reagents like alkyl halides and acyl chlorides.

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, each with unique biological activities.

Scientific Research Applications

Applications in Stem Cell Research

RSC133 has been utilized in various studies aimed at improving the efficiency and safety of iPSC generation. Below are key findings from recent research:

Enhanced Reprogramming Efficiency

Research indicates that this compound can significantly enhance the efficiency of iPSC generation. For instance, studies have shown that when combined with other small molecules, this compound can increase the reprogramming efficiency by up to threefold compared to traditional methods using transcription factors .

| Compound | Concentration | Cell Type | Efficiency Increase | Reference |

|---|---|---|---|---|

| This compound | 10 μM | Human | 3-fold | Lee et al. (2012) |

Replacement of Transcription Factors

In innovative approaches to cellular reprogramming, this compound has been used alongside other small molecules to completely replace the need for exogenous transcription factors. This method reduces the risk associated with viral integration and oncogene activation, making it a safer alternative for generating patient-specific iPSCs .

Case Study 1: iPSC Generation from Mouse Fibroblasts

A study conducted by Huangfu et al. demonstrated that using this compound in conjunction with other small molecules led to a significant increase in iPSC generation from mouse fibroblasts. The combination not only improved efficiency but also maintained pluripotency markers effectively throughout the reprogramming process .

Case Study 2: Human Somatic Cells Reprogramming

In another study focusing on human somatic cells, researchers utilized this compound to enhance the reprogramming process. The results indicated a marked improvement in cell viability and pluripotency marker expression, suggesting that this compound plays a critical role in overcoming barriers associated with traditional reprogramming techniques .

Implications for Regenerative Medicine

The applications of this compound extend beyond basic research into potential clinical applications:

- Personalized Medicine : The ability to generate patient-specific iPSCs using safer methodologies could pave the way for personalized cell therapies aimed at treating various diseases, including neurodegenerative disorders and injuries.

- Disease Modeling : iPSCs generated with this compound can be used to model diseases in vitro, providing insights into disease mechanisms and facilitating drug discovery processes .

Mechanism of Action

RSC133 exerts its effects by inhibiting DNA methyltransferase 1, an enzyme responsible for adding methyl groups to DNA. This inhibition leads to changes in gene expression, promoting the reprogramming of somatic cells into a pluripotent state. Additionally, this compound inhibits histone deacetylase activity, further enhancing its epigenetic effects .

Comparison with Similar Compounds

Similar Compounds

5-Azacytidine: Another DNA methyltransferase inhibitor used in epigenetic research.

Trichostatin A: A histone deacetylase inhibitor with similar epigenetic effects.

Valproic Acid: Known for its histone deacetylase inhibitory activity and use in stem cell research

Uniqueness of RSC133

This compound is unique due to its dual inhibition of DNA methyltransferase 1 and histone deacetylase, making it a potent tool for reprogramming somatic cells and maintaining pluripotent stem cells. This dual activity sets it apart from other compounds that typically target only one of these pathways .

Biological Activity

RSC133 is a synthetic derivative of indoleacrylic acid that exhibits significant biological activity, particularly in the context of epigenetic modification. This compound has garnered attention for its dual role as an inhibitor of histone deacetylases (HDACs) and DNA methyltransferases (DNMTs), making it a valuable tool in stem cell research and potential therapeutic applications.

This compound functions primarily through the inhibition of HDACs and DNMTs, which are critical in regulating gene expression by modifying chromatin structure. By inhibiting these enzymes, this compound promotes a more open chromatin state, facilitating transcriptional activation of pluripotency-associated genes. This mechanism is particularly relevant in the reprogramming of somatic cells to induced pluripotent stem cells (iPSCs).

- HDAC Inhibition : this compound selectively inhibits class I and II HDACs, leading to increased histone acetylation, which correlates with enhanced gene expression.

- DNMT Inhibition : The compound also inhibits DNMT activity, preventing the methylation of DNA that typically silences gene expression.

Research Findings

Several studies have highlighted the efficacy of this compound in various biological contexts:

- Pluripotent Stem Cell Generation : this compound has been shown to enhance the reprogramming efficiency of somatic cells into iPSCs when used alongside other reprogramming factors. For instance, when applied at a concentration of 10 µM, this compound significantly increased the yield of iPSCs from human fibroblasts .

- Cell Viability and Toxicity : In vitro assays indicate that this compound exhibits low toxicity at effective concentrations. A study involving a high-throughput screening assay demonstrated that this compound maintained cell viability while enhancing luciferase activity in reporter assays designed to measure HDAC inhibition .

- Zebrafish Model Studies : A novel chemical-combination screen using zebrafish models has identified this compound as a candidate that improves muscle structure in dystrophic models by modulating epigenetic pathways . This highlights its potential beyond stem cell biology into therapeutic applications for muscle degenerative diseases.

Case Study 1: Induction of Pluripotency

In a controlled experiment, human fibroblasts were treated with this compound alongside traditional reprogramming factors (OCT4, SOX2, KLF4, and MYC). The results showed a marked increase in the expression of pluripotency markers (e.g., OCT4, NANOG) compared to controls lacking this compound. The study concluded that this compound effectively enhances the reprogramming process by modulating epigenetic states.

Case Study 2: Muscle Regeneration in Zebrafish

In another study focusing on Duchenne muscular dystrophy (DMD), this compound was part of a compound library screened for improving muscle regeneration in zebrafish models. The results indicated that treatment with this compound led to significant improvements in muscle structure and function, suggesting its potential application in regenerative medicine for muscular diseases .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

Properties

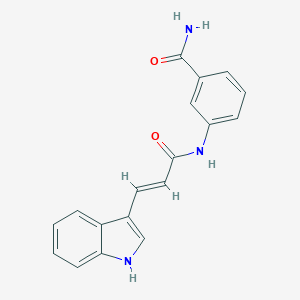

IUPAC Name |

3-[[(E)-3-(1H-indol-3-yl)prop-2-enoyl]amino]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N3O2/c19-18(23)12-4-3-5-14(10-12)21-17(22)9-8-13-11-20-16-7-2-1-6-15(13)16/h1-11,20H,(H2,19,23)(H,21,22)/b9-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYUDSQGICKAEGE-CMDGGOBGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)C=CC(=O)NC3=CC=CC(=C3)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=CN2)/C=C/C(=O)NC3=CC=CC(=C3)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1418131-46-0 | |

| Record name | 1418131-46-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.